calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate
Description
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate is a complex azo dye characterized by a diazenyl (-N=N-) linker bridging a naphthalene-derived sulfonate and a benzene ring substituted with carboxy, chloro, and sulfonate groups. The calcium and disodium counterions stabilize the sulfonate and hydroxyl groups, enhancing solubility in aqueous systems.
Properties
CAS No. |
5850-80-6 |
|---|---|
Molecular Formula |
C34H18CaCl2N4Na2O12S2 |
Molecular Weight |
895.6 g/mol |
IUPAC Name |
calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C17H11ClN2O6S.Ca.2Na/c2*18-12-8-15(27(24,25)26)13(7-11(12)17(22)23)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;;;/h2*1-8,21H,(H,22,23)(H,24,25,26);;;/q;;+2;2*+1/p-4 |
InChI Key |
QDORUQCHIMQWMJ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate typically involves several key steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthol. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-3-sulfobenzoic acid under alkaline conditions to form the azo compound.
Metal Ion Incorporation: Finally, the compound is treated with calcium and sodium salts to incorporate the metal ions into the structure, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization or filtration and dried to obtain the desired dye or pigment.
Chemical Reactions Analysis
Types of Reactions
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the chloro and sulfonate groups.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under specific conditions.
Complexation: The metal ions in the compound can form complexes with other ligands, altering its solubility and stability.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or halogenating agents are used under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products include various substituted derivatives depending on the reagents used.
Reduction: Amines and other reduced forms of the original compound.
Oxidation: Oxidized derivatives, which may include quinones or other oxygenated products.
Scientific Research Applications
Dyeing and Pigmentation
One of the primary applications of calcium disodium 4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate is in the textile and cosmetic industries as a dye. It is particularly effective in dyeing keratinous materials such as human hair. The compound provides vibrant coloration and is used in various formulations for hair dyes, contributing to the aesthetic appeal of hair products .
Biological Studies
Research has indicated that this compound can be utilized in biological applications due to its potential anti-inflammatory properties. Studies have shown that azo compounds, similar to calcium disodium 4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate, exhibit significant biological activity, making them candidates for further investigation in therapeutic contexts .
Case Study : In vitro studies have demonstrated that azo dyes can influence cell viability and proliferation in various cell lines, suggesting their potential use in drug delivery systems or as therapeutic agents .
Material Science
In material science, the compound serves as a pigment in plastics and coatings due to its stability and resistance to fading. Its incorporation into polymers enhances color retention and durability under UV exposure, making it suitable for outdoor applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, making it useful in various redox processes. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and surfaces effectively.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Acid Black 194 (Trisodium Bis[(E)-7-Nitro-3-Oxido-4-((2-Oxidonaphthalen-1-yl)Diazenyl)Naphthalene-1-Sulfonate] Chromate(3-))
- Structural Similarities :
- Shares the (2-oxidonaphthalen-1-yl)diazenyl moiety, critical for light absorption and color intensity.
- Contains sulfonate groups for water solubility.
- Key Differences :
Table 1: Comparison of Metal-Complex Azo Dyes
Disodium 6-Hydroxy-5-[(4-Sulfophenyl)Azo]-2-Naphthalenesulfonate (Food Yellow 3)
- Structural Similarities :
- Disodium counterions and sulfonate groups ensure solubility.
- Azo linkage for color generation.
- Key Differences :
Table 2: Functional Group Impact on Properties
Calcium,4-Chloro-5-Methyl-2-[[3-Methyl-5-Oxo-1-(3-Sulfonatophenyl)-4H-Pyrazol-4-yl]Diazenyl]Benzenesulfonate (CAS 129423-54-7)
- Structural Similarities :
- Chloro and sulfonate substituents on the benzene ring.
- Calcium counterion for charge balance.
- Key Differences: Incorporates a pyrazole ring instead of naphthalene, altering conjugation and color properties.
Analytical and Toxicological Insights
- Mutagenicity Trends: Brominated derivatives (e.g., Lanasol Red 6G) exhibit higher mutagenicity (IR=5.8) compared to non-halogenated variants, implying that the target compound’s chlorine substituent may necessitate toxicity screening .
Biological Activity
Calcium disodium 4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate is a complex chemical compound that has garnered attention for its biological activities, particularly in the context of chelation therapy and its potential applications in dyeing processes. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : Calcium disodium 4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate
- Molecular Formula : C18H13CaClN2O6S
- Molecular Weight : 460.9 g/mol
- CAS Number : 7023-61-2
Synthesis
The synthesis of this compound typically involves several steps:
- Diazotization : The starting material, 5-chloro-4-methyl-2-sulfonaniline, is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
- Coupling Reaction : This diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under controlled pH conditions.
- Formation of Calcium Salt : Finally, calcium chloride is introduced to precipitate the calcium salt of the resulting azo compound.
Calcium disodium 4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate acts primarily as a chelator. It binds to metal ions, facilitating their excretion from the body. The mechanism involves:
- Chelation : The compound forms stable complexes with heavy metals like lead, promoting their elimination through renal pathways .
Therapeutic Applications
- Lead Poisoning Treatment : Similar to other chelating agents like EDTA and DMSA, this compound can be utilized in treating lead poisoning by reducing lead concentrations in various tissues such as liver and kidneys .
- Dyeing Agent : The azo structure allows it to be used effectively in dyeing keratin materials, including hair, due to its ability to form stable bonds with keratin proteins .
Study on Chelation Efficacy
A comparative study evaluated the effectiveness of calcium disodium EDTA versus meso-2,3-dimercaptosuccinic acid (DMSA) in lead detoxification in calves. Results indicated that DMSA was significantly more effective than EDTA in reducing lead levels in renal and hepatic tissues. The study highlighted that combining both agents did not yield additional benefits and could potentially increase lead concentrations in certain tissues .
Clinical Relevance
Research indicates that while calcium disodium compounds are effective in chelation therapy, their use must be carefully monitored due to potential side effects such as increased intracranial pressure during intravenous administration . Furthermore, long-term exposure or high doses may lead to adverse effects on zinc levels and overall mineral balance in the body.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Chelation | Binds heavy metals (e.g., lead) for renal excretion |
| Dyeing | Acts as a dyeing agent for keratin materials |
| Therapeutic Use | Effective in treating lead poisoning |
| Side Effects | Potential for increased intracranial pressure; may affect zinc levels |
Q & A
Q. What are the optimal synthetic routes and purification methods for calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate?
Methodological Answer : The synthesis typically involves diazo coupling between a naphthalene derivative (e.g., 2-hydroxynaphthalene-1-sulfonic acid) and a substituted benzene precursor under controlled pH (8–10) and low temperatures (0–5°C). Purification requires ion-exchange chromatography to isolate the disodium and calcium counterions, followed by recrystallization using aqueous ethanol. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 450 nm is recommended for purity validation (>98%) .
Q. Which analytical techniques are most effective for structural confirmation and stability assessment of this compound?
Methodological Answer :
- Structural Analysis : Use nuclear magnetic resonance (NMR) to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonate/carboxylate groups. Fourier-transform infrared spectroscopy (FTIR) confirms the azo bond (N=N stretch at ~1450 cm⁻¹) and sulfonate vibrations (1040–1200 cm⁻¹) .
- Stability Testing : Conduct accelerated degradation studies under varying pH (3–11) and temperature (25–60°C). Monitor decomposition via UV-Vis spectroscopy (λ_max ~500 nm) and liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts .
Q. Table 1: Key Analytical Techniques for Characterization
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological membranes or proteins?
Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) to study binding affinity. Measure changes in tryptophan fluorescence (λ_ex = 280 nm, λ_em = 340 nm) upon titration with the compound. For membrane interactions, employ liposome models with varying lipid compositions (e.g., phosphatidylcholine/cholesterol) and monitor permeability changes via calcein release assays .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the azo bond’s electron distribution and HOMO-LUMO gaps to predict redox behavior. Molecular dynamics (MD) simulations in aqueous environments (TIP3P water model) reveal solvation effects on sulfonate group stability. Pair computational results with experimental cyclic voltammetry to validate redox potentials .
Q. How should researchers address contradictions in reported stability data under oxidative conditions?
Methodological Answer : Re-evaluate experimental variables using factorial design (e.g., 2³ design: pH, temperature, oxidant concentration). Apply multivariate analysis to identify confounding factors. Cross-validate findings with X-ray photoelectron spectroscopy (XPS) to detect sulfonate oxidation (–SO₃⁻ to –SO₄²⁻) and electron paramagnetic resonance (EPR) to track free radical formation .
Q. Table 2: Experimental Design Considerations for Stability Studies
| Factor | Levels Tested | Key Interactions | References |
|---|---|---|---|
| pH | 3, 7, 11 | Sulfonate group protonation | |
| Temperature | 25°C, 40°C, 60°C | Azo bond thermal cleavage | |
| Oxidant (H₂O₂) | 0.1 mM, 1 mM, 10 mM | Radical-mediated degradation |
Theoretical and Methodological Frameworks
Q. How can this compound’s research be integrated into broader theories of azo dye reactivity or chelation chemistry?
Methodological Answer :
- Azo Dye Reactivity : Link studies to Marcus theory to explain electron-transfer kinetics during photodegradation. Use frontier molecular orbital (FMO) analysis to correlate substituent effects (e.g., –Cl, –SO₃⁻) with reactivity .
- Chelation Chemistry : Investigate calcium ion release kinetics using inductively coupled plasma mass spectrometry (ICP-MS) and compare to EDTA derivatives. Apply hard-soft acid-base (HSAB) theory to predict metal-binding selectivity .
Q. What methodologies resolve discrepancies between computational predictions and experimental solubility data?
Methodological Answer : Use the conductor-like screening model (COSMO-RS) to simulate solubility in mixed solvents (e.g., water/ethanol). Experimentally validate via phase-solubility studies and correlate with Hansen solubility parameters. Adjust computational models by incorporating ionic strength effects (Debye-Hückel theory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
